molecular formula C19H23NO2S2 B2780529 (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034466-31-2

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2780529
CAS No.: 2034466-31-2
M. Wt: 361.52
InChI Key: HAOWSJWTUOHMRP-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: is a complex organic compound featuring a cyclopentyl group substituted with a thiophene ring and a piperidine ring substituted with a thiophen-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Cyclopentyl-Thiophene Intermediate

      Starting Materials: Cyclopentanone and thiophene-2-boronic acid.

      Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous-organic solvent mixture.

      Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C).

  • Formation of the Piperidine-Thiophene Intermediate

      Starting Materials: 4-hydroxypiperidine and thiophene-3-carbonyl chloride.

      Reaction: An esterification reaction is performed, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

      Conditions: The reaction is conducted at room temperature to moderate heat (25-50°C).

  • Coupling of Intermediates

      Starting Materials: The cyclopentyl-thiophene intermediate and the piperidine-thiophene intermediate.

      Reaction: A final coupling reaction, possibly using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

      Conditions: This step is typically carried out at room temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the thiophene rings can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or THF.

      Products: Reduction can convert carbonyl groups to alcohols or thiophene rings to dihydrothiophenes.

  • Substitution

      Reagents: Nucleophiles like amines or alkoxides.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can introduce new functional groups onto the thiophene rings or the piperidine ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with electronic properties.

Biology

    Biological Probes: Due to its structural complexity, it can be used to study biological pathways and interactions at the molecular level.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific receptors or enzymes.

Industry

    Materials Science: The thiophene rings confer electronic properties that are useful in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings could facilitate π-π interactions with aromatic amino acids in proteins, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: Known for their anti-inflammatory and antimicrobial properties.

    Piperidine-based compounds: Widely used in pharmaceuticals for their bioactive properties.

Uniqueness

    Structural Complexity: The combination of cyclopentyl, thiophene, and piperidine rings in a single molecule is relatively unique, offering a diverse range of chemical reactivity and biological activity.

    Electronic Properties: The presence of multiple thiophene rings enhances the compound’s potential in electronic applications, distinguishing it from simpler thiophene or piperidine derivatives.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWSJWTUOHMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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